3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-13-4-6-14(7-5-13)12-25-15-16(23(3)19(27)21-17(15)26)20-18(25)24-10-8-22(2)9-11-24/h4-7H,8-12H2,1-3H3,(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTBRNUGBHSTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644733 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a purine core with various substituents that contribute to its biological properties. The presence of the piperazine group is significant, as it is known to enhance interaction with biological targets.
Chemical Formula
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 341.41 g/mol
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. A study focusing on piperazine derivatives demonstrated their effectiveness against various cancer cell lines, including melanoma and breast cancer. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for tumor growth and proliferation.
Key Findings from Case Studies
- Study on Anticancer Activity : A recent study reported that derivatives with similar structures showed reduced viability in A375 (melanoma) and MCF-7 (breast cancer) cell lines, indicating potential for further development as anticancer agents .
- Mechanism of Action : The compound's mechanism likely involves interaction with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells. The presence of the piperazine moiety enhances binding affinity to target proteins associated with cancer progression .
Pharmacological Properties
The compound also exhibits a range of pharmacological activities beyond anticancer effects:
- Anxiolytic Effects : Similar piperazine derivatives have shown anxiolytic properties by modulating neurotransmitter systems such as dopamine and serotonin .
- Antimicrobial Activity : Research indicates potential antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease treatments .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Purine Core : Utilizing condensation reactions between amines and formamide derivatives.
- Substituent Introduction : Employing nucleophilic substitution reactions to introduce the piperazine and methylbenzyl groups under controlled conditions.
Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Condensation | Amines + Formamide at high temperature |
| 2 | Nucleophilic Substitution | Strong bases (e.g., sodium hydride) in DMF |
In Silico Studies
In silico assessments have been conducted to evaluate the pharmacokinetic properties and molecular interactions of this compound. These studies typically involve:
- Molecular Docking Simulations : To predict binding affinities to target proteins.
- ADMET Analysis : Evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.
Summary of In Silico Findings
The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Additionally, molecular docking studies indicate strong interactions with target enzymes implicated in cancer metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Impact
Position 7 Modifications
- Target Compound : 7-(4-methylbenzyl) group.
- This group provides moderate lipophilicity and may enhance membrane permeability compared to smaller substituents.
- Linagliptin (Antidiabetic Drug) : 7-(but-2-yn-1-yl) group.
- Compound 73f (): 7-methyl group.
Position 8 Modifications
Physicochemical Properties
*LogP estimates based on substituent contributions. †Molecular weight approximated from analogs (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
